Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
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Scientific Research Applications
Structural and Theoretical Studies
Thermal and Optical Properties
A compound structurally similar to the query, featuring piperidine and methanone groups, was synthesized and characterized for its thermal and optical properties. The crystal structure was confirmed by X-ray diffraction studies, highlighting significant inter and intramolecular hydrogen bonds and stabilizing π interactions. Density functional theory (DFT) calculations provided insights into the electronic parameters, identifying reactive sites on the molecular surface through molecular electrostatic potential maps. The thermal stability of the compound was assessed, revealing stability over a wide temperature range (Karthik et al., 2021).
Synthesis and DFT Study of Boric Acid Ester Intermediates
Another study focused on the synthesis and characterization of boric acid ester intermediates, utilizing NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT calculations were employed to compare molecular structures with experimental results, revealing consistency between the two. The investigation into molecular electrostatic potential and frontier molecular orbitals provided additional physicochemical insights (Huang et al., 2021).
Bioactive Compound Synthesis
- In Silico and In Vitro Investigations: Research into a library of compounds derived from a similar chemical framework demonstrated significant in vitro antibacterial, antifungal, and antimycobacterial activities. The compounds exhibited good to moderate activity against bacterial strains, with some showing superior efficacy compared to standard drugs. In-silico ADME prediction properties were also assessed, indicating excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have shown interactions with various cellular targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have shown high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
Similar compounds have shown antiproliferative effects, indicating potential anticancer activity .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-19-7-4-17(20-12)25-14-5-8-21(9-6-14)18(22)13-2-3-15-16(10-13)24-11-23-15/h2-4,7,10,14H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFBVQOUVPUWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.